molecular formula C14H16Cl2N2O3S B5042138 1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride

Cat. No.: B5042138
M. Wt: 363.3 g/mol
InChI Key: URLVJOSLWFESNK-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a chloro-substituted aniline, and methoxy groups. Its molecular formula is C12H14ClN2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride typically involves multiple steps, starting with the preparation of 4-chloro-2,5-dimethoxyaniline. This intermediate is then subjected to various reactions to introduce the thiazole ring and the ethanone group. Common reagents used in these reactions include thionyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and control over the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chloro-2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S.ClH/c1-7-13(8(2)18)21-14(16-7)17-10-6-11(19-3)9(15)5-12(10)20-4;/h5-6H,1-4H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLVJOSLWFESNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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